Product packaging for 1-Hydroxymethyl-5,7-dichloroindazole(Cat. No.:CAS No. 42757-92-6)

1-Hydroxymethyl-5,7-dichloroindazole

Cat. No.: B12702805
CAS No.: 42757-92-6
M. Wt: 217.05 g/mol
InChI Key: UFACMCKGRQFYCC-UHFFFAOYSA-N
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Description

Significance of Indazole Derivatives in Chemical Biology and Medicinal Chemistry Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of medicinal chemistry. nih.gov Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov The structural rigidity of the indazole nucleus, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological targets. This versatility has led to the development of several clinically significant drugs. For instance, Niraparib is an indazole-based PARP inhibitor used in cancer therapy, and Pazopanib is a tyrosine kinase inhibitor for treating certain cancers. nih.gov The ability of the indazole structure to act as a bioisostere for other aromatic systems and to engage in crucial hydrogen bonding interactions with biological macromolecules underpins its success as a pharmacophore. researchgate.netresearchgate.net

Historical Perspective on the Investigation of Substituted Indazoles

The investigation of indazoles dates back to the 19th century, with initial studies focusing on their fundamental synthesis and reactivity. researchgate.net Early synthetic methods often resulted in mixtures of isomers, and a significant body of research has been dedicated to developing regioselective methods for substitution on both the pyrazole and benzene rings. rsc.orgbeilstein-journals.org The 20th century saw a surge in interest in the pharmacological potential of indazoles, driven by the discovery of their diverse biological effects. nih.gov Research has systematically explored how different substituents at various positions on the indazole ring influence activity. For example, studies have detailed the synthesis and structure-activity relationships (SAR) of nitro-indazoles, halogenated indazoles, and those bearing amine or amide functionalities, revealing patterns of substitution that confer specific therapeutic properties. rsc.orgchemimpex.com This historical work has built a rich library of synthetic methodologies and a deep understanding of the chemical biology of substituted indazoles, paving the way for the rational design of new derivatives. researchgate.net

Rationale for Focused Academic Inquiry into 1-Hydroxymethyl-5,7-dichloroindazole

Specific academic inquiry into this compound is primarily driven by its potential utility as a specialized building block in organic synthesis and medicinal chemistry. While extensive research on this particular molecule is not widely documented in public literature, its structure suggests a clear purpose. The compound, identified by CAS number 42757-92-6, is also known by its systematic name (5,7-dichloro-1H-indazol-1-yl)methanol. epa.gov

The rationale for its investigation can be broken down into the strategic value of its constituent parts:

5,7-Dichloroindazole Core: The chlorine atoms on the benzene ring provide specific steric and electronic properties. They can act as handles for further chemical modification through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the creation of a library of diverse analogs. Halogenation is a common strategy in drug design to modulate potency, selectivity, and metabolic stability.

1-Hydroxymethyl Group: The -CH₂OH group at the N-1 position is a key functional handle. Unlike the more stable parent N-H indazole, the hydroxymethyl group provides a reactive site for further elaboration. nih.gov It can be easily converted into other functional groups, such as a chloromethyl group for alkylating other molecules, an aldehyde for condensation reactions, or an ester to improve pharmacokinetic properties. nih.govacs.org Studies have shown that indazoles react with formaldehyde (B43269) to produce such 1-hydroxymethyl derivatives, highlighting a straightforward synthetic route. nih.govacs.org

Therefore, the focused inquiry into this compound is not necessarily for its own biological activity, but for its role as a versatile intermediate. It represents a pre-functionalized scaffold, ready for incorporation into more complex molecular architectures aimed at discovering new therapeutic agents.

Interactive Data Tables

Properties of this compound

PropertyValueSource
Systematic Name 1H-Indazole-1-methanol, 5,7-dichloro- epa.gov
CAS Number 42757-92-6 epa.gov
Molecular Formula C₈H₆Cl₂N₂O epa.gov
Molecular Weight 217.05 g/mol epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2N2O B12702805 1-Hydroxymethyl-5,7-dichloroindazole CAS No. 42757-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42757-92-6

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

(5,7-dichloroindazol-1-yl)methanol

InChI

InChI=1S/C8H6Cl2N2O/c9-6-1-5-3-11-12(4-13)8(5)7(10)2-6/h1-3,13H,4H2

InChI Key

UFACMCKGRQFYCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2CO)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of 1 Hydroxymethyl 5,7 Dichloroindazole

Established and Novel Synthetic Routes to the 5,7-Dichloroindazole Core

The construction of the 5,7-dichloroindazole scaffold is a critical first step. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, can be synthesized through various cyclization strategies. nih.gov Historically, methods often involved the cyclization of appropriately substituted phenylhydrazines or other precursors.

Modern synthetic chemistry has introduced a range of catalyst-based approaches that improve efficiency and selectivity. bohrium.combenthamdirect.com Transition-metal-catalyzed reactions, in particular, have become prominent in the synthesis of indazole derivatives. nih.govbohrium.combenthamdirect.com For instance, palladium-catalyzed intramolecular C-N bond formation is a common strategy. nih.gov

A key challenge is the regioselective installation of the two chlorine atoms at the 5 and 7 positions of the indazole ring. This is typically achieved by starting with a pre-functionalized precursor, such as a dichlorinated aniline (B41778) or benzaldehyde (B42025) derivative. For example, a synthetic route might begin with 2,4-dichloroaniline, which is then transformed through diazotization and subsequent reactions to form the indazole ring. Another approach involves the direct chlorination of an indazole precursor, although controlling the regioselectivity can be challenging.

Novel methods continue to be developed, focusing on improving yields, reducing reaction times, and employing more benign reagents. Some innovative strategies include metal-free C-N bond formation and rhodium-catalyzed C-H functionalization and annulation reactions. nih.gov

Table 1: Selected Synthetic Strategies for Indazole Cores

Method Description Key Features
Jacobson Indazole Synthesis Intramolecular cyclization of 2-alkyl-substituted N-arylhydrazones. A classic method, often requiring strong acid catalysis.
Palladium-Catalyzed Cyclization Intramolecular C-N cross-coupling of ortho-haloaryl hydrazones. nih.gov Versatile and compatible with various functional groups.
Rhodium-Catalyzed Annulation C-H activation and intramolecular annulation of azobenzenes. nih.gov Provides access to C3-functionalized indazoles.

| Metal-Free Cyclization | Ipso-substitution of intermediates derived from phenylhydrazine (B124118) and acetophenones. nih.gov | Avoids heavy metal contamination in the final product. |

Strategies for the Selective Introduction of the N1-Hydroxymethyl Moiety

Once the 5,7-dichloroindazole core is obtained, the next critical step is the selective introduction of the hydroxymethyl (-CH₂OH) group at the N1 position. The indazole anion is ambidentate, meaning alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers. nih.gov Achieving high selectivity for N1-functionalization is a significant synthetic challenge.

A direct and effective method for hydroxymethylation is the reaction of the N-unsubstituted indazole with formaldehyde (B43269) (HCHO) in an aqueous acidic medium. nih.gov Studies have shown that this reaction proceeds through the protonation of formaldehyde, which then reacts with the neutral indazole to form the N1-hydroxymethyl derivative as the thermodynamically favored product. nih.gov The reaction mechanism involves the formation of a hemiaminal-like intermediate which, upon workup, yields the stable (1H-indazol-1-yl)methanol product. nih.gov

Alternative strategies for N1-alkylation often rely on thermodynamic control. nih.govrsc.org By carefully selecting the base, solvent, and reaction temperature, the equilibrium can be shifted to favor the more stable N1-alkylated product. For example, using a strong base to form the indazolide anion followed by reaction with a hydroxymethylating agent under conditions that allow for equilibration can lead to high N1 selectivity. nih.gov

Table 2: Methods for N1-Hydroxymethylation of Indazoles

Reagent/Method Conditions Selectivity Reference
Formaldehyde Aqueous HCl High for N1-CH₂OH nih.gov

Derivatization Approaches for Structure-Activity Relationship (SAR) and Mechanistic Studies

To explore the biological potential of 1-Hydroxymethyl-5,7-dichloroindazole, chemists synthesize a variety of analogues. These derivatives help to establish a structure-activity relationship (SAR), which links specific structural features to changes in biological activity. nih.govmdpi.comnih.govduke.eduresearchgate.net This information is crucial for designing more potent and selective compounds.

The primary alcohol of the N1-hydroxymethyl group is a prime site for derivatization. Standard organic transformations can be applied to create a range of functional groups.

Esterification: The hydroxyl group can be readily converted to esters by reacting it with acyl chlorides, acid anhydrides, or carboxylic acids (under conditions like Fischer esterification or using coupling agents). This allows for the introduction of various alkyl and aryl groups, modulating properties like lipophilicity and steric bulk. For example, reacting this compound with acetyl chloride would yield 1-acetoxymethyl-5,7-dichloroindazole.

These modifications can significantly impact how the molecule interacts with its biological target.

Altering the substitution pattern on the aromatic ring of the indazole is another key strategy for SAR studies. nih.gov While the parent compound is chlorinated at positions 5 and 7, these positions, as well as others on the ring, can be targeted for further functionalization.

C3-Functionalization: The C3 position of the indazole ring is a common site for modification. mdpi.com For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to introduce new aryl or alkyl groups at this position, provided a suitable handle like a halogen is present. mdpi.com

Modification of the Benzene Ring: The chlorine atoms at C5 and C7 can potentially be replaced or new substituents can be introduced at other available positions (C3, C4, C6) using modern C-H activation/functionalization techniques. nih.govrsc.org These methods allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, offering a powerful way to generate diverse analogues. nih.gov Such changes can drastically alter the electronic properties and steric profile of the molecule, leading to different binding interactions with target proteins. nih.gov

While this compound itself is achiral, the synthesis of its analogues could introduce stereocenters. For instance, if a substituent introduced at the C3 position or on the N1-side chain contains a chiral center, it would be necessary to control the stereochemistry. Enantioselective synthesis would be crucial to prepare stereochemically pure analogues, as different enantiomers or diastereomers often exhibit vastly different biological activities.

Catalytic asymmetric synthesis methods, such as those using chiral copper-hydride catalysts, have been developed for the enantioselective C3-allylation of indazoles, creating quaternary stereocenters with high enantioselectivity. mit.edu Similar principles could be applied to the synthesis of chiral analogues of this compound to probe the influence of stereochemistry on its biological function.

Green Chemistry and Sustainable Synthesis Considerations for Analogues

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical synthesis. rsc.org The goal is to develop more environmentally friendly and sustainable processes by reducing waste, avoiding hazardous solvents, and using energy-efficient methods. acs.org

Several green approaches are applicable to the synthesis of indazole derivatives: bohrium.combenthamdirect.com

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact of a synthesis. acs.orgorganic-chemistry.org For example, Suzuki-Miyaura couplings have been successfully performed in water for the arylation of indoles. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net Visible-light-induced reactions are also gaining traction as a sustainable method. rsc.org

Use of Sustainable Catalysts: There is a growing interest in using catalysts derived from renewable resources or those that are more environmentally benign. For instance, lemon peel powder has been reported as a natural, green catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net Heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, offer the advantage of easy separation and recyclability. acs.org

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable. acs.orgresearchgate.net

Analysis of this compound Reveals Limited Data on Specific Molecular and Cellular Mechanisms

The compound this compound is listed as a biocide, fungicide, and antimicrobial agent. googleapis.comepa.govepa.gov This classification suggests that its primary function is to disrupt biological processes in microorganisms. However, the specific biochemical pathways and molecular interactions through which it exerts these effects remain largely uncharacterized in the accessible scientific literature.

Efforts to gather information on the compound's potential as an enzyme modulator, its binding affinity to specific receptors, or its capacity to interfere with protein-protein interactions did not yield any specific findings. Similarly, there is no available data on its interaction with nucleic acids or its ability to modulate intracellular signaling pathways such as kinase cascades.

This lack of detailed mechanistic information prevents a thorough analysis as per the requested outline. The available data primarily pertains to its registration and use as a pesticide, rather than its specific molecular pharmacology or cell biology. Therefore, a detailed article on the molecular and cellular mechanisms of action of this compound cannot be generated at this time due to the absence of foundational research in these areas.

Molecular and Cellular Mechanisms of Action of 1 Hydroxymethyl 5,7 Dichloroindazole

Elucidation of Intracellular Signaling Pathway Perturbations

Transcription Factor Regulation

Research on certain indazole compounds has indicated potential modulation of signaling pathways that involve transcription factors. For example, some indazole derivatives have been shown to inhibit signaling cascades that would otherwise lead to the activation of transcription factors crucial for cancer cell survival and proliferation. nih.gov However, no studies have specifically delineated which transcription factors are regulated by 1-Hydroxymethyl-5,7-dichloroindazole.

Cell Cycle Progression Interference

A number of indazole derivatives have been reported to interfere with the cell cycle in cancer cell lines. nih.govnih.gov This interference often manifests as an arrest in specific phases of the cell cycle, such as the G2/M or S phase, thereby preventing cell division. nih.gov The exact mechanism can vary between different derivatives. For some, this effect is linked to the inhibition of enzymes critical for DNA synthesis. nih.gov For another derivative, the observed increase of cells in the G2/M phase suggested a mechanism involving the microtubule system. nih.gov Without specific studies, the effect of this compound on cell cycle progression remains unknown.

Apoptotic and Necrotic Pathway Induction

The induction of apoptosis (programmed cell death) is a common mechanism of action for many anti-cancer indazole derivatives. nih.govnih.govrsc.orgresearchgate.net Studies on various derivatives have shown that they can trigger apoptosis through multiple pathways. rsc.orgnih.gov This often involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.orgresearchgate.netnih.gov Some derivatives have also been observed to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. rsc.org Again, these specific actions have not been documented for this compound.

Subcellular Localization and Trafficking Dynamics within Cellular Systems

There is no available information regarding the subcellular localization and trafficking of this compound. Understanding where a compound accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm) is critical to understanding its mechanism of action. This information is currently not available for this specific compound.

Cellular Phenotypic Responses (e.g., proliferation, differentiation, migration)

The phenotypic responses of cells to various indazole derivatives have been a key area of investigation. Many derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines. nih.govrsc.orgnih.govresearchgate.net Furthermore, some have been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis. rsc.orgnih.gov These effects are often linked to the modulation of proteins involved in cell adhesion and extracellular matrix degradation. rsc.org However, the specific effects of this compound on cell proliferation, differentiation, and migration have not been characterized.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Identification of Essential Pharmacophoric Elements within 1-Hydroxymethyl-5,7-dichloroindazole

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its interaction with a biological target. The identification of these essential elements in this compound is crucial for understanding its mechanism of action.

The N1-hydroxymethyl group (-CH₂OH) is a key functional group that can significantly influence the molecule's binding affinity and selectivity.

Conformational Flexibility: The C-O and N-C bonds of the hydroxymethyl group are rotatable. This flexibility allows the group to adopt various conformations to achieve an optimal fit within the binding site. researchgate.netnih.gov However, this flexibility can also come with an entropic penalty upon binding. In drug design, cycloalkyl groups are sometimes used to introduce rigidity and limit the number of possible conformations, which can enhance affinity and selectivity. nih.gov

Steric Factors: The size and shape of the hydroxymethyl group are important steric considerations. While relatively small, it occupies a specific volume that must be accommodated by the target protein. In some cases, this group can be replaced by other functional groups like carboxy or keto groups to produce active drugs that interact with the target receptor through different binding modes. nih.gov

The presence of two chlorine atoms at the 5- and 7-positions of the indazole ring has profound effects on the molecule's physicochemical properties.

Electronic Effects: Chlorine is an electronegative, electron-withdrawing atom. The two chlorine atoms decrease the electron density of the benzene (B151609) portion of the indazole ring. This modification of the electronic landscape can influence π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding site.

Lipophilicity and Hydrophobicity: Halogen atoms significantly increase the lipophilicity (fat-solubility) of a molecule. The dichloro substitutions on this compound would enhance its ability to interact with hydrophobic pockets within a protein target. In many kinase inhibitors, for example, halogen substitutions are used to improve potency by occupying such hydrophobic regions. nih.gov

Halogen Bonding: In certain contexts, a chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom like oxygen or nitrogen. This can be an additional, stabilizing interaction that contributes to binding affinity.

The indazole ring is a bicyclic heterocycle composed of a benzene ring fused to a pyrazole (B372694) ring. nih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with a wide range of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory effects. nih.govresearchgate.netpnrjournal.comnih.gov

Hydrogen Bonding and π-π Stacking: The indazole nucleus itself is a versatile pharmacophore. The pyrazole portion contains nitrogen atoms that can act as hydrogen bond donors or acceptors. nih.gov The aromatic nature of the bicyclic system allows for favorable π-π stacking interactions with the receptor. nih.gov

Scaffold Rigidity: The rigid structure of the indazole ring serves as a stable anchor, properly orienting the substituents (the N1-hydroxymethyl group and the 5,7-dichloro atoms) in three-dimensional space for optimal interaction with the biological target.

Versatility in Substitution: The indazole ring can be substituted at multiple positions, with the N1 and N2 positions being common points for modification. The specific substitution pattern, such as the N1-substitution in this compound, is often critical for determining which regioisomer has the desired biological activity. pnrjournal.com

Computational Approaches for SAR and QSAR Model Development

Computational methods are indispensable for rationalizing SAR data and developing predictive QSAR models. These models create a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For indazole derivatives, QSAR models have been successfully developed using a variety of molecular descriptors. nih.gov These descriptors quantify different aspects of the molecular structure:

2D and 3D Descriptors: These can include topological indices, molecular weight, and descriptors of 3D shape and electronic properties.

Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) can be used to model electronic interactions. nih.gov

3D-MoRSE Descriptors: These "Molecular Representation of Structures based on Electronic diffraction" descriptors can capture the 3D distribution of atomic properties like mass and polarizability, which has been shown to be important for the activity of some heterocyclic compounds. mdpi.com

A typical QSAR study on indazole analogs might involve generating a statistically significant model using methods like Genetic Algorithm-coupled Multiple Linear Regression (GA-MLR). nih.gov Such a model could highlight which properties are most critical for activity. For instance, a QSAR analysis might reveal that inhibitory potency is enhanced by specific substitutions on the indazole ring while being diminished by bulky groups at other positions due to steric hindrance. nih.gov These validated models can then be used to predict the activity of novel, yet-to-be-synthesized analogs of this compound, prioritizing the most promising candidates for synthesis.

Fragment-Based and Scaffold Hopping Strategies for Analog Development

Modern drug discovery often employs advanced strategies like fragment-based drug design (FBDD) and scaffold hopping to explore new chemical space and develop novel analogs.

Fragment-Based Drug Design (FBDD): In this approach, small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then optimized or linked together to produce a high-affinity lead. nih.govacs.orgsemanticscholar.org The indazole core is an excellent candidate for an FBDD campaign. nih.gov An indazole fragment could be identified through screening, and then "grown" by adding substituents, such as the hydroxymethyl and dichloro groups, to improve interactions with the target and increase potency.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different but functionally similar one, with the goal of discovering new chemotypes with improved properties. chimia.ch The indazole ring is a popular scaffold in such efforts. For example, researchers have successfully "hopped" from an indole (B1671886) scaffold to an indazole scaffold to create dual inhibitors of MCL-1 and BCL-2, transforming a selective inhibitor into a dual-acting one. nih.govrsc.org Similarly, one could start with this compound and computationally or synthetically explore replacing the indazole core with other heterocycles like benzimidazoles or azaindazoles to identify novel active compounds. nih.govnih.gov

Preclinical Investigation in Non Human Biological Systems

In Vivo Efficacy Studies in Non-Human Animal Models

Exploratory Toxicological Studies in Animal Models

Exploratory toxicological studies of this compound in animal models, focusing on mechanistic insights rather than human safety profiles, are not available in the public domain based on a comprehensive review of scientific literature. Searches for in vivo studies detailing the toxicological mechanisms of this specific compound did not yield any specific results.

While research exists for related indazole derivatives, such as lonidamine (B1675067) and gamendazole, which have been investigated for their effects on energy metabolism and spermatogenesis respectively, this information is not directly applicable to this compound. nih.govwikipedia.orgdrugbank.commdpi.comoup.comacs.orgwikipedia.org The substitution pattern on the indazole ring system significantly influences the biological activity and toxicological profile of a compound. Therefore, extrapolating data from other analogues would be scientifically inappropriate.

No data were found to populate a table on the exploratory toxicological findings for this compound.

Table 1: Exploratory Toxicological Studies of this compound in Animal Models

Parameter Animal Model Findings (Mechanistic Insights)

Organ-on-a-Chip and Advanced In Vitro Systems for Predictive Modeling

There is no publicly available research detailing the use of organ-on-a-chip (OOC) or other advanced in vitro systems for the predictive modeling of this compound's effects. A thorough search of scientific databases and literature revealed no studies where this specific compound was evaluated using such technologies.

Organ-on-a-chip and advanced three-dimensional (3D) cell culture models are increasingly being used in preclinical research to predict human responses to chemical compounds with greater accuracy than traditional two-dimensional (2D) cell cultures or even some animal models. wikipedia.orgdrugbank.comallfordrugs.com These systems can replicate the microenvironments of human organs, allowing for the investigation of tissue-specific toxicity and efficacy. However, the application of these models to assess this compound has not been documented.

Consequently, no data is available to present on the predictive modeling of this compound using these advanced platforms.

Table 2: Application of Organ-on-a-Chip and Advanced In Vitro Models for this compound

Model Type Organ System Simulated Key Predictive Findings

Computational Chemistry and Structural Biology Applications in 1 Hydroxymethyl 5,7 Dichloroindazole Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For 1-Hydroxymethyl-5,7-dichloroindazole, this method would be employed to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score.

The modeling of ligand-protein interactions provides a detailed view of the non-covalent forces at play, including:

Hydrogen bonds: The hydroxymethyl group and the nitrogen atoms of the indazole ring of this compound are potential hydrogen bond donors and acceptors, respectively. Identifying these interactions with amino acid residues in a protein's active site is crucial for understanding binding specificity.

Hydrophobic interactions: The dichloro-substituted benzene (B151609) ring of the indazole core can engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen bonds: The chlorine atoms on the indazole ring can form halogen bonds, which are specific non-covalent interactions that can contribute significantly to binding affinity and selectivity.

A typical molecular docking workflow for this compound would involve the steps outlined in the table below.

StepDescription
1. Target Selection and Preparation A protein of interest (e.g., a kinase, G-protein coupled receptor) is chosen, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.
2. Ligand Preparation A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation.
3. Docking Simulation Using software such as AutoDock, Glide, or GOLD, the ligand is placed into the defined binding site of the protein, and various conformations and orientations are sampled.
4. Scoring and Analysis The different poses of the ligand are evaluated using a scoring function that estimates the binding free energy. The top-scoring poses are then analyzed to identify key molecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a deeper understanding of its conformational flexibility and the dynamic nature of its interaction with a protein target.

Key applications of MD simulations in this context include:

Conformational Analysis: The hydroxymethyl group of the compound can rotate, leading to different conformers. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in water or within a protein binding site) to identify the most stable and biologically relevant conformations.

Binding Stability: By simulating the ligand-protein complex over a period of nanoseconds to microseconds, the stability of the binding pose predicted by molecular docking can be assessed. These simulations can reveal if the key interactions are maintained over time.

Binding and Unbinding Events: Advanced MD techniques can be used to simulate the process of the ligand binding to or unbinding from the protein, providing insights into the kinetics of the interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic properties of molecules. For this compound, these calculations can provide valuable information about its intrinsic chemical nature.

Specific insights that can be gained from QC calculations include:

Electron Distribution and Electrostatic Potential: Understanding the distribution of electrons within the molecule helps to identify electron-rich and electron-poor regions, which is crucial for predicting how the molecule will interact with its biological target.

Reactivity Descriptors: QC calculations can be used to compute descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Reaction Mechanisms: If the compound is thought to act as a covalent inhibitor, QC methods can be used to model the reaction mechanism with the target protein, including the calculation of activation energies.

Virtual Screening and De Novo Design for Novel Analogues

Computational techniques can be used to explore chemical space and design new molecules with improved properties based on the structure of this compound.

Virtual Screening: This involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific protein target. If this compound is found to be active against a particular target, its structure can be used as a query in a similarity search to find other commercially available or synthetically accessible compounds with similar properties.

De Novo Design: This approach involves building novel molecular structures from scratch within the binding site of a target protein. Fragments of molecules or individual atoms are placed in favorable positions and then linked together to create new chemical entities that are predicted to have high binding affinity. This could be used to design analogues of this compound with enhanced potency or selectivity.

Prediction of ADMET Properties (Computational) for Research Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds for further experimental testing.

For this compound, a variety of ADMET properties could be predicted using computational tools, as summarized in the table below.

PropertyDescription
Absorption Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier permeability.
Distribution Estimation of plasma protein binding and volume of distribution.
Metabolism Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion Prediction of the likely routes of elimination from the body.
Toxicity Assessment of potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity, and other toxic effects.

Structural Elucidation of Compound-Target Complexes (e.g., X-ray crystallography, Cryo-EM of protein-ligand complex)

While computational methods provide valuable predictions, experimental structural biology techniques are essential for definitively determining the three-dimensional structure of a ligand-protein complex at atomic resolution.

X-ray Crystallography: This has been the gold standard for determining the structures of proteins and their complexes with small molecules. If a protein target of this compound can be crystallized with the compound bound, X-ray crystallography can provide a precise picture of the binding mode, confirming the interactions predicted by molecular docking and providing a solid foundation for structure-based drug design.

Cryogenic Electron Microscopy (Cryo-EM): This technique has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. Cryo-EM could be used to determine the structure of this compound bound to such challenging targets, offering invaluable insights into its mechanism of action.

Strategic Research Directions and Future Avenues for 1 Hydroxymethyl 5,7 Dichloroindazole

Exploration of Novel Therapeutic Applications and Disease Areas

Initially developed as an anti-cancer agent due to its potent inhibition of HIF-1α, the therapeutic potential of 1-Hydroxymethyl-5,7-dichloroindazole is being explored across a wider spectrum of diseases. nih.govelsevierpure.com Its multifaceted mechanisms of action suggest applicability beyond oncology. researchgate.net

Key research findings indicate potential in several areas:

Oncology: Beyond its established role in inhibiting tumor growth, preclinical studies show that YC-1 effectively inhibits tumor invasion and metastasis. nih.gov In hypoxic human bladder transitional carcinoma cells (BTCC), YC-1 has been shown to inhibit cell proliferation and migration while inducing apoptosis. nih.gov

Cardiovascular and Hematological Diseases: YC-1 is a novel activator of soluble guanylate cyclase, which leads to an increase in cGMP levels. nih.gov This mechanism allows it to inhibit platelet aggregation induced by various agents, suggesting its potential as an antithrombotic agent. nih.gov

Neuroprotection: Research has demonstrated that YC-1 possesses neuroprotective properties. It has been shown to provide potent cytoprotection against glutamate-induced neuronal damage and to attenuate cell swelling in cultured neurons. nih.gov Studies in models of transient focal cerebral ischemia also point to its potential as a therapy for stroke. nih.gov

Table 1: Investigated Therapeutic Applications of this compound

Disease AreaInvestigated ApplicationObserved EffectReference
OncologyCancer Therapy (General)Inhibits HIF-1, a key factor in tumor promotion. nih.govnih.gov
OncologyTumor MetastasisInhibits cancer cell migration and invasion. nih.gov
OncologyBladder CancerInhibits proliferation and migration, induces apoptosis in T24 cells. nih.gov
CardiovascularThrombosisInhibits platelet aggregation and ATP release. nih.gov
NeurologyIschemic Stroke / NeurotoxicityReduces glutamate-induced neuronal damage. nih.gov

Identification of Undiscovered Biological Targets and Pathways

While the inhibition of HIF-1α is a well-documented effect of YC-1, research has uncovered a more nuanced and complex mechanism of action, alongside entirely different biological targets. aacrjournals.org

Novel HIF-1 Inhibition Mechanism: YC-1 acts in a novel manner to inhibit HIF-1. It stimulates the binding of Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α, even under hypoxic conditions. elsevierpure.comnih.gov This action prevents the recruitment of the coactivator p300, leading to the functional inactivation of HIF-1α, an effect that is distinct from and supplemental to the previously reported post-translational downregulation of the HIF-1α protein. aacrjournals.orgresearchgate.net

Soluble Guanylate Cyclase (sGC) Activation: YC-1 directly activates sGC, increasing cGMP levels independently of nitric oxide (NO). nih.gov This pathway is responsible for its antiplatelet effects and represents a distinct therapeutic target from the HIF system. nih.gov

MAPK Pathway Involvement: In human bladder cancer cells, the inhibitory effects of YC-1 on HIF-1α have been linked to the ERK/p38 MAPK pathway. nih.gov The use of specific inhibitors for this pathway reversed the YC-1-mediated downregulation of HIF-1α, suggesting this pathway is a key component of its action in these cells. nih.gov

Future research could explore other potential targets, such as the MYCN-MDM2 pathway, which is critical in various cancers like neuroblastoma and could be susceptible to small molecule inhibitors like YC-1. nih.gov

Table 2: Identified and Potential Biological Targets and Pathways

Target/PathwayMechanism of ActionTherapeutic RelevanceReference
HIF-1α (C-terminal Transactivation Domain)Stimulates FIH-dependent dissociation of p300 from HIF-1α, inactivating its transcriptional activity.Cancer, Angiogenesis elsevierpure.comnih.govaacrjournals.org
Soluble Guanylate Cyclase (sGC)Directly activates the enzyme, increasing cGMP levels.Cardiovascular Disease, Thrombosis nih.gov
ERK/p38 MAPK PathwayInvolved in the YC-1-mediated inhibition of HIF-1α in bladder cancer cells.Cancer (Bladder) nih.gov

Development of Advanced Methodologies for Compound Synthesis and Diversification

To enhance the therapeutic potential of this compound, the development of advanced synthetic methodologies is crucial. This involves not only optimizing the existing synthesis but also creating a diverse library of derivatives to improve efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Future strategies in this area include:

High-Throughput Experimentation (HTE): HTE can be employed to rapidly screen various catalysts, reagents, and conditions to optimize the synthesis of the core indazole scaffold and its subsequent modifications. acs.org This approach significantly accelerates data acquisition and allows for more efficient exploration of chemical space. acs.org

Photocatalytic Cross-Coupling: Modern synthetic methods, such as light-mediated photocatalysis, offer novel ways to diversify the compound. acs.org These techniques can enable unique chemical transformations, such as creating C(sp²)-N-C(sp³) linkages, providing a concise route to novel amine-containing analogues that may possess different biological activities. acs.org

AI-Driven Drug Design: Integrating machine learning and artificial intelligence can dramatically speed up the discovery of superior derivatives. chemeurope.com AI models can predict the biological activity and physicochemical properties of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. insilico.com

Integration with Systems Biology and Omics Data for Holistic Understanding

To fully comprehend the biological impact of this compound, a shift from a single-target to a systems-level perspective is necessary. The integration of multi-omics data provides a holistic view of how the compound affects cellular networks. nih.govrsc.org

Multi-Omics Profiling: A comprehensive approach would involve analyzing the transcriptome, proteome, and metabolome of cells or tissues treated with YC-1. This can reveal the full spectrum of molecular changes, identify off-target effects, and uncover novel mechanisms of action. rsc.org

Network Biology: The data generated from omics studies can be used to construct and analyze disease-specific gene regulatory networks. nih.gov This allows researchers to identify key molecular patterns, pathways, and sub-networks that are significantly perturbed by the compound, leading to a more profound understanding of its regulatory role. nih.gov

Biomarker Discovery: Integrated analysis can help identify robust biomarkers for predicting patient response or monitoring therapeutic efficacy. Co-varying molecules or coordinated modules discovered through multi-omics can serve as more reliable indicators than single markers. nih.gov

Overcoming Research Challenges and Limitations in Compound Optimization

Despite its promise, the journey of this compound from a lead compound to a clinical candidate faces several common drug development hurdles.

Physicochemical Properties: Challenges such as insufficient aqueous solubility and suboptimal metabolic stability are major obstacles that can prevent promising in vitro activity from translating into in vivo efficacy. acs.org Strategies to overcome this include creating prodrugs or conjugating the compound with moieties like amino acids to improve its profile. acs.org

Pharmacokinetics and Bioavailability: High plasma protein binding can limit the free fraction of the drug available to reach its target. mdpi.com Furthermore, poor absorption or rapid metabolism can lead to a short half-life and failure to maintain therapeutic concentrations in vivo. acs.org Optimizing the structure to reduce lipophilicity and improve metabolic stability is a key strategy. acs.orgmdpi.com

Selectivity and Off-Target Effects: As M3 receptors are widely located in various tissues, further clinical improvements may derive from the discovery and the development of new compounds with tissue rather than muscarinic receptor subtype selectivity. nih.gov While YC-1 has known targets, a full profile of its selectivity is needed to anticipate and mitigate potential side effects.

Table 3: Key Challenges in Compound Optimization and Potential Solutions

ChallengeDescriptionPotential SolutionReference
Poor SolubilityInsufficient aqueous solubility complicates administration and can lead to suboptimal bioavailability.Chemical modification (e.g., amino acid conjugation), development of novel formulations. acs.org
Metabolic InstabilityRapid breakdown by metabolic enzymes (e.g., in liver microsomes) leads to low in vivo exposure.Structural modifications to block metabolic sites, reducing lipophilicity. acs.org
High Plasma Protein BindingA high fraction of the compound binds to plasma proteins, reducing the free concentration available to act on the target.Synthesize derivatives with altered physicochemical properties to decrease binding. mdpi.com
In Vitro-In Vivo TranslationExcellent potency in cellular assays does not always translate to efficacy in animal models.Optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties through medicinal chemistry. insilico.comacs.org

Translational Research Perspectives (excluding human clinical trials)

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. For this compound, several preclinical studies have demonstrated its potential in vivo, providing a strong rationale for further development.

Inhibition of Metastasis in Animal Models: In a significant preclinical study, YC-1 was evaluated for its effect on tumor spreading. nih.gov Using nude mice, researchers inoculated GFP-expressing cancer cells (Hep3B or H1299) into the spleen or pleural cavity to induce liver or lung metastasis, respectively. nih.gov Treatment with YC-1 markedly reduced the number and fluorescence intensity of tumor lesions in these organs, suggesting that the compound effectively inhibits tumor invasion and metastasis in a live model. nih.gov

Neuroprotection in Ischemia Models: The neuroprotective effects of YC-1 observed in vitro have been extended to animal models of stroke. nih.gov Studies utilizing models of transient focal cerebral ischemia in rats have shown that YC-1 can be a beneficial therapy, underscoring its potential for treating neurological damage following ischemic events. nih.gov

These preclinical findings are critical for establishing the proof-of-concept necessary to advance the compound into more rigorous testing and eventually, should the data support it, toward clinical evaluation.

Table 4: Summary of Preclinical Translational Research Findings

Disease ModelAnimal ModelKey FindingReference
Liver & Lung MetastasisNude Mice with Hep3B/H1299 CellsYC-1 treatment markedly reduced the number and size of metastatic tumor lesions. nih.gov
Transient Focal Cerebral IschemiaRatYC-1 demonstrated neuroprotective effects, suggesting therapeutic potential for stroke. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Hydroxymethyl-5,7-dichloroindazole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of structurally related indazole derivatives (e.g., 2,4,5-tri-substituted imidazoles) often involves refluxing precursor hydrazides in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization . For hydroxymethyl-substituted analogs, introducing hydroxyl groups may require protecting/deprotecting strategies to prevent side reactions. Yield optimization involves adjusting reaction time (e.g., 18-hour reflux ), solvent polarity, and purification techniques (e.g., water-ethanol recrystallization ).

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., chlorine positions via 13C^{13}\text{C} NMR splitting).
  • HPLC-MS : Assess purity (>95% recommended for biological assays) and detect trace impurities.
  • Melting Point Analysis : Compare observed values (e.g., 141–143°C for analogous compounds ) with literature data.
    Cross-reference spectral libraries from ChemIDplus or EPA DSSTox for validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow hazard mitigation strategies from safety data sheets (SDS) of structurally similar chlorinated compounds:

  • Ventilation : Use fume hoods to minimize inhalation risks .
  • PPE : Wear nitrile gloves, tight-sealing goggles, and lab coats.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., kinases or GPCRs).
  • QSAR Analysis : Correlate electronic properties (Cl substituent electronegativity) with activity data .
  • Database Mining : Leverage Reaxys or PubChem to identify structural analogs with known bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch Variability : Test multiple synthetic batches to rule out impurity-driven discrepancies.
  • Assay Standardization : Use reference standards (e.g., LGC-certified compounds ) to calibrate assays.
  • Meta-Analysis : Conduct systematic reviews of existing literature to identify confounding variables (e.g., solvent effects) .

Q. How can researchers optimize chromatographic separation of this compound from its regioisomers?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Mobile Phase pH : Adjust to 3.5–4.0 to enhance resolution of polar hydroxymethyl groups.
  • Spiking Experiments : Add synthesized regioisomers as internal standards to confirm retention times .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Methodological Answer :

  • Low Yields : Replace DMSO with ionic liquids to stabilize reactive intermediates .
  • Byproduct Formation : Introduce flow chemistry for precise temperature control and reduced side reactions.
  • Scalability Issues : Pilot microwave-assisted synthesis to reduce reaction times and improve reproducibility .

Methodological Resources

  • Spectral Databases : ChemIDplus (NIH), EPA DSSTox .
  • Synthetic Protocols : MedChemExpress safety guidelines , LGC reference standards .
  • Computational Tools : Reaxys for reaction pathway prediction , AutoDock for molecular docking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.